molecular formula C9H8BrNO3 B14792081 5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide

5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide

Cat. No.: B14792081
M. Wt: 258.07 g/mol
InChI Key: LTBPMVUOHHQWSO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, a dihydrobenzodioxine ring, and a carboxamide group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-bromobenzene-1,2-diol and 1,2-dibromoethane as starting materials . The reaction proceeds under controlled conditions to ensure the selective bromination and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxine oxides, while reduction can produce dihydrobenzodioxine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the carboxamide group in 5-Bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide makes it unique. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide

InChI

InChI=1S/C9H8BrNO3/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H2,11,12)

InChI Key

LTBPMVUOHHQWSO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(=O)N)Br

Origin of Product

United States

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